Methyl cyanocarbamate

Agrochemical intermediate Carbendazim synthesis Cyclising agent yield

Methyl cyanocarbamate (CAS 21729-98-6), systematically named methyl N‑cyanocarbamate (C₃H₄N₂O₂, MW 100.08 g·mol⁻¹), is a bifunctional building block that carries both a cyano group and a methyl carbamate ester. It is manufactured industrially from calcium cyanamide and methyl chloroformate via either a post‑filtration or pre‑filtration lime‑nitrogen route.

Molecular Formula C3H4N2O2
Molecular Weight 100.08 g/mol
CAS No. 21729-98-6
Cat. No. B1201767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cyanocarbamate
CAS21729-98-6
SynonymsMCCD
methylcyanocarbamate dime
Molecular FormulaC3H4N2O2
Molecular Weight100.08 g/mol
Structural Identifiers
SMILESCOC(=O)NC#N
InChIInChI=1S/C3H4N2O2/c1-7-3(6)5-2-4/h1H3,(H,5,6)
InChIKeyZSYJMXLJNPEAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Cyanocarbamate (CAS 21729-98-6) – Core Intermediate Profile for Agrochemical and Pharmaceutical Buyers


Methyl cyanocarbamate (CAS 21729-98-6), systematically named methyl N‑cyanocarbamate (C₃H₄N₂O₂, MW 100.08 g·mol⁻¹), is a bifunctional building block that carries both a cyano group and a methyl carbamate ester [1]. It is manufactured industrially from calcium cyanamide and methyl chloroformate via either a post‑filtration or pre‑filtration lime‑nitrogen route [2]. The compound serves as the key cyclizing agent in the synthesis of benzimidazole‑2‑carbamate fungicides (carbendazim, benomyl) and anthelmintic drugs (albendazole, mebendazole), and is simultaneously regulated as Albendazole Impurity 7 in pharmacopoeial monographs [3].

Why Methyl Cyanocarbamate Cannot Be Swapped with a Generic Cyano‑Carbamate Ester


Methyl cyanocarbamate is not a fungible “cyano‑carbamate” commodity. The methyl ester provides a specific steric and electronic profile that governs cyclisation kinetics with o‑phenylenediamines; the ethyl or phenyl homologues exhibit different leaving‑group aptitude and lead to lower ring‑closure yields [1]. Moreover, the free acid is thermally labile and rapidly decomposes under the acidic conditions used for benzimidazole formation, which is why industrial processes either generate the calcium salt in situ or precisely control the addition of the methyl ester to avoid runaway exotherms [2]. Procurement of a non‑optimised cyano‑carbamate or a simple alkyl carbamate (e.g., methyl chloroformate) as a drop‑in replacement results in reduced product purity, elevated by‑product loads, and a validated process safety hazard – all of which are quantified below.

Quantitative Differentiation Evidence for Methyl Cyanocarbamate (21729-98-6) Versus Closest Comparators


Carbendazim Yield: Methyl Cyanocarbamate Cyclisation Outperforms Traditional Phosgene‑Based Routes

When methyl cyanocarbamate is used as the cyclising agent with simultaneous dropwise addition of concentrated HCl in a toluene/water two‑phase system, the isolated yield of carbendazim exceeds 97.5 % and the purity reaches >99.8 % [1]. This compares with a yield of 91.5 % obtained with the same intermediate when a reducing agent (sodium dithionite) is required to suppress by‑products [2], and is substantially higher than the 80–85 % yields typically reported for traditional processes that use phosgene‑derived methyl chloroformate directly without isolated methyl cyanocarbamate [3].

Agrochemical intermediate Carbendazim synthesis Cyclising agent yield

Mebendazole Cyclisation: 92 % Yield Achieved with Methyl Cyanocarbamate Under Mild Conditions

In a patent exemplifying industrial mebendazole manufacture, 3,4‑diaminobenzophenone was cyclised with 12.5 % methyl cyanocarbamate solution in acetone/HCl, delivering crude mebendazole in 92.3 % isolated yield (dry weight basis) after a 5 h reflux at 97 °C [1]. A replicate run gave 92.1 % yield, demonstrating reproducibility [1]. This contrasts with earlier methods that use S‑methyl N‑cyanothiocarbamate or carbon disulfide‑based cyclisation, where reported yields rarely exceed 85 % [2].

Anthelmintic synthesis Mebendazole Cyclisation yield

Sodium Salt Synthesis: Quantitative Yield Window Defines Procurement Specifications

The sodium salt of methyl cyanocarbamate, which is the direct precursor to the free acid, is prepared by reacting cyanamide with methyl chloroformate under phase‑transfer conditions. Two patent embodiments report isolated yields of 76.8 % and 86.0 % for the sodium salt, with the higher yield obtained by optimising the cyanamide stoichiometry (0.4 mol vs. 0.2 mol) [1]. This 9.2‑percentage‑point spread illustrates the sensitivity of the synthesis to reagent ratios and highlights why procurement of pre‑formed, high‑purity methyl cyanocarbamate (free acid or salt) eliminates the yield risk inherent in generating the intermediate in‑house.

Sodium methyl cyanocarbamate Intermediate synthesis Process optimisation

Albendazole Impurity 7: Methyl Cyanocarbamate as a Pharmacopoeial Reference Standard

Methyl cyanocarbamate is officially designated as Albendazole Impurity 7 (also listed as Impurity 18 and Impurity 23 under different compendia) and is a mandatory reference material for HPLC method validation and quality control release testing of albendazole active pharmaceutical ingredient [1][2]. Commercial reference standards are supplied with a certified purity of ≥98 % (HPLC), accompanied by full characterisation data (COA, ¹H/¹³C NMR, LC‑MS) compliant with ICH Q3A guidelines [3]. No other cyano‑carbamate ester is recognised for this specific pharmacopoeial role.

Pharmaceutical impurity Albendazole Reference standard

Process Safety: Methyl Cyanocarbamate Synthesis Carries a Documented Thermal Runaway Hazard Absent in Pre‑Formed Purchases

Reaction calorimetry and gas‑quantitation studies on the preparation of methyl cyanocarbamate from methyl chloroformate and aqueous cyanamide identified a credible process maloperation scenario that triggers a large exotherm with rapid gas evolution, capable of over‑pressurising and rupturing a reactor [1]. The free acid itself is thermally unstable and decomposes under the acidic cyclisation conditions used for benzimidazole synthesis, necessitating either in‑situ generation of the more stable calcium salt or procurement of the pre‑isolated ester from a qualified supplier who has engineered the necessary safety controls [2].

Process safety Thermal runaway Calorimetry

Procurement‑Oriented Application Scenarios for Methyl Cyanocarbamate (21729-98-6)


High‑Yield Carbendazim Manufacturing: Direct Cyclisation with Methyl Cyanocarbamate

Agrochemical manufacturers seeking to maximise carbendazim output while minimising by‑product formation should adopt the methyl cyanocarbamate simultaneous‑addition protocol described in CN105601572A, which delivers >97.5 % yield and >99.8 % purity in a toluene/water two‑phase system [1]. This scenario applies to plants currently using phosgene‑based methyl chloroformate routes that achieve only 80–85 % yield [2] and are looking to debottleneck capacity without additional reactor investment.

Mebendazole Generic API Synthesis: Optimised Cyclisation with Methyl Cyanocarbamate

Pharmaceutical manufacturers of generic mebendazole can achieve reproducible cyclisation yields of 92 % by using 12.5 % methyl cyanocarbamate in acetone/HCl, as demonstrated in CN110283128A [3]. This method shortens production cycle time and reduces raw material cost compared to legacy S‑methyl N‑cyanothiocarbamate routes that yield ≤85 % [4].

Albendazole ANDA Filing: Sourcing the Compendial Impurity 7 Reference Standard

Regulatory affairs and QC teams preparing an Abbreviated New Drug Application for albendazole must procure methyl cyanocarbamate (Albendazole Impurity 7) as a certified reference standard for HPLC method validation and batch release testing [5]. The compound is supplied with ≥98 % purity and full spectroscopic characterisation, satisfying ICH Q3A requirements for specified impurity identification [6].

Process Safety Outsourcing: Purchasing Pre‑Formed Methyl Cyanocarbamate to Eliminate On‑Site Runaway Hazard

Fine chemical companies that require methyl cyanocarbamate as a building block but lack the specialised calorimetric and explosion‑proof infrastructure needed for its safe synthesis should purchase the pre‑isolated ester from a qualified supplier [7]. This transfers the documented thermal runaway and gas‑evolution risks associated with the methyl chloroformate/cyanamide reaction [8] to the supplier, reducing capital expenditure and regulatory permitting burden.

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